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Compound of Interest

Compound Name:
1-(2-cyclohexylethyl)-1H-

benzimidazole

CAS No.: 537701-02-3

Cat. No.: B2702252

Get Quote

Introduction & Chemical Identity
Compound Name: 1-(2-cyclohexylethyl)-1H-benzimidazole

Chemical Class: N-substituted Benzimidazole.[1][2][3][4]

Molecular Formula: C₁₅H₂₀N₂

Predicted LogP: ~3.5–4.2 (Highly Lipophilic).

Pharmacophore Analysis: The benzimidazole core is a "privileged structure" in medicinal

chemistry. The addition of a lipophilic 2-cyclohexylethyl tail at the N1 position mimics the

hydrophobic pharmacophores found in various CNS-active drugs (e.g., opioids,

antihistamines) and antimicrobial agents.

Primary Applications:
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GPCR Ligand Screening: Potential agonist/antagonist activity at Mu-Opioid (MOR),

Nociceptin (NOP), or Histamine receptors.

Fragment-Based Drug Discovery (FBDD): As a core scaffold for Structure-Activity

Relationship (SAR) studies.

Metabolic Stability Standards: Investigating N-dealkylation rates in liver microsomes.

Safety & Compound Management
WARNING: As an N-substituted benzimidazole with predicted CNS penetration, this compound

should be treated as a potential bioactive agent. Handle with strict safety precautions until its

toxicology is fully established.

Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab

coat, safety goggles. Work within a fume hood.

Storage: -20°C, desiccated, protected from light.

Solubility Challenge: The cyclohexyl group significantly increases lipophilicity. Aqueous

solubility will be poor (<10 µM).

Protocol 1: Stock Solution Preparation
Objective: Create a stable, precipitation-free stock for biological assays.

Weighing: Accurately weigh 5–10 mg of solid compound into a glass vial (avoid plastic if

possible to prevent adsorption).

Solvent: Add 100% molecular biology grade DMSO (Dimethyl Sulfoxide) to achieve a

concentration of 10 mM.

Calculation: Volume (mL) = Mass (mg) / [Molecular Weight (MW) × Concentration (M)].

Note: If MW ≈ 228.33 g/mol , 5 mg requires ~2.19 mL DMSO for 10 mM.

Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at

37°C for 5–10 minutes.
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Quality Control: Inspect visually for clarity.

Aliquoting: Aliquot into amber glass vials (50–100 µL) to avoid freeze-thaw cycles. Store at

-20°C.

Cytotoxicity Screening (Cell Viability)
Rationale: Before functional profiling, the non-toxic concentration range must be defined.

Benzimidazoles can exhibit cytotoxicity via microtubule destabilization.

Protocol 2: MTT / Resazurin Assay
Cell Line: HEK293 (Human Embryonic Kidney) or CHO-K1 (Chinese Hamster Ovary).

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

Step-by-Step Methodology:

Seeding: Plate cells in 96-well plates at 10,000 cells/well in 100 µL complete media (DMEM

+ 10% FBS). Incubate for 24 hours at 37°C/5% CO₂.

Compound Dilution:

Prepare a serial dilution of the 10 mM DMSO stock in assay media (serum-free or 1%

FBS).

Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, Vehicle (DMSO).

Critical: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent toxicity.

Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for

24 or 48 hours.

Readout (MTT):

Add 10 µL MTT reagent (5 mg/mL) to each well.

Incubate for 3–4 hours until purple formazan crystals form.
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Solubilize crystals with 100 µL DMSO or SDS-HCl.

Measure Absorbance at 570 nm.

Analysis: Calculate % Cell Viability relative to Vehicle Control. Determine TC50 (Toxic

Concentration 50%).

Acceptance Criteria: Only proceed to functional assays at concentrations > 1 log unit

below the TC50.

Functional Assay: GPCR Profiling (Gi/o Pathway)
Hypothesis: Based on the structural similarity to "nitazene" opioids (benzimidazole core), this

compound is a candidate for Mu-Opioid Receptor (MOR) agonist activity, which signals via Gi/o

proteins (inhibiting cAMP).

Protocol 3: cAMP Inhibition Assay (TR-FRET / HTRF)
System: CHO-K1 cells stably expressing human MOR (or NOP).

Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection of

intracellular cAMP.

Step-by-Step Methodology:

Cell Preparation:

Harvest cells and resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

Note: IBMX is a phosphodiesterase inhibitor, preventing cAMP degradation.

Density: 2,000–5,000 cells/well in a 384-well low-volume white plate.

Agonist Stimulation (Inhibition Mode):

Add 5 µL of 1-(2-cyclohexylethyl)-1H-benzimidazole (Serial dilution: 10 µM down to 1

pM).

Incubate for 15 minutes at Room Temperature (RT).
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Forskolin Challenge:

Add 5 µL of Forskolin (NKH477) at EC80 concentration (typically ~1–5 µM).

Mechanism: Forskolin directly activates Adenylyl Cyclase to produce cAMP. A Gi-agonist

will inhibit this production.

Incubate for 30–45 minutes at RT.

Detection:

Add 10 µL of Detection Reagents (cAMP-d2 acceptor + Anti-cAMP-Cryptate donor).

Incubate for 1 hour in the dark.

Measurement: Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Excitation: 337 nm.

Emission: 665 nm (Acceptor) and 620 nm (Donor).

Data Analysis:

Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.

Plot Concentration vs. Response.

Result: A decrease in HTRF ratio (or increase in calculated cAMP) indicates lack of

agonist activity. A decrease in cAMP (relative to Forskolin alone) indicates Agonism.

Metabolic Stability (Microsomal)
Rationale: The N-cyclohexylethyl group is a prime target for oxidative metabolism

(hydroxylation or N-dealkylation) by Cytochrome P450 enzymes.

Protocol 4: Liver Microsome Stability Assay
Reaction Mix:
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Phosphate Buffer (100 mM, pH 7.4).

Liver Microsomes (Human or Mouse): 0.5 mg/mL protein.

Test Compound: 1 µM (final).

Pre-incubation: 5 minutes at 37°C.

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

Sampling:

Timepoints: 0, 5, 15, 30, 60 minutes.

Quench each sample (50 µL) into 150 µL ice-cold Acetonitrile containing Internal Standard

(e.g., Tolbutamide).

Processing: Centrifuge at 4,000 rpm for 20 mins. Collect supernatant.

Analysis (LC-MS/MS):

Monitor the disappearance of the parent peak (m/z ~229 [M+H]+).

Calculate Intrinsic Clearance (CLint) and Half-life (t1/2).

Data Visualization & Workflow
Table 1: Summary of Assay Parameters
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Parameter Cytotoxicity (MTT) Functional (cAMP) Metabolic Stability

Cell/System HEK293 / CHO-K1
CHO-MOR (Gi-

coupled)

Liver Microsomes

(HLM)

Concentration Range 0.1 – 100 µM 1 pM – 10 µM 1 µM (Fixed)

Incubation Time 24 – 48 Hours 45 Minutes 0 – 60 Minutes

Readout Absorbance (570 nm) TR-FRET Ratio
LC-MS/MS (Peak

Area)

Key Metric TC50 (Toxicity) EC50 (Potency) t1/2 (Half-life)

Experimental Workflow Diagram
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Figure 1: Hit-to-Lead Profiling Workflow. The compound must pass solubility and toxicity

checkpoints before advancing to functional characterization.
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Figure 2: Hypothetical Signaling Mechanism. If the compound acts as an opioid agonist, it will

bind the GPCR, activating Gi/o, which inhibits Adenylyl Cyclase, reducing cAMP levels.

References
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review.

Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

Ujary, A., et al. (2023). Benzimidazole derivatives: A review on their medicinal significance

and recent advances. Journal of Molecular Structure, 1273, 134263. Link

Baumann, M. H., et al. (2020). Pharmacological characterization of novel synthetic opioids

(NSO) found in the recreational drug marketplace. Neuropharmacology, 179, 108273.

(Provides context for N-substituted benzimidazole opioid assays). Link

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33,

372–384. (Source for cAMP/HTRF protocols). Link

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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